molecular formula C18H18F3NO2 B3010038 N-(2-methoxy-2-(o-tolyl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 1705672-27-0

N-(2-methoxy-2-(o-tolyl)ethyl)-2-(trifluoromethyl)benzamide

Cat. No. B3010038
CAS RN: 1705672-27-0
M. Wt: 337.342
InChI Key: RPWOHKRPIWHCMO-UHFFFAOYSA-N
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Description

The compound N-(2-methoxy-2-(o-tolyl)ethyl)-2-(trifluoromethyl)benzamide is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities. While the specific compound is not directly studied in the provided papers, benzamide derivatives are generally of significant interest in medicinal chemistry due to their pharmacological properties.

Synthesis Analysis

The synthesis of benzamide derivatives can be achieved through various methods. For instance, a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives has been used to synthesize N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives with high yields . This method is noted for its simplicity and the ease of separation of the products from the reaction mixture. Although the specific synthesis of this compound is not detailed, similar synthetic strategies could potentially be adapted for its production.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using techniques such as X-ray single crystal diffraction, IR spectroscopy, and quantum chemical computation . For example, the molecular geometry and vibrational frequencies of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide were determined using density functional theory (DFT) calculations, which were in good agreement with experimental data from X-ray diffraction studies . These techniques could be applied to determine the molecular structure of this compound.

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be investigated through molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans . These theoretical calculations can provide insights into the chemical reactivity of the molecule, which is crucial for understanding its behavior in various chemical reactions. The antioxidant properties of benzamide derivatives can also be determined using assays such as the DPPH free radical scavenging test .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be characterized by a range of spectroscopic and thermal analysis techniques. For instance, different polymorphs of a benzamide derivative were characterized using X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and 13C-NMR spectroscopy . These methods can reveal differences in absorption bands, thermal stability, and other properties that are essential for understanding the behavior of these compounds under different conditions.

Scientific Research Applications

Supramolecular Chemistry

A study explored the structure of a related compound, highlighting the self-assembly of aryl rings into a π-stack surrounded by a triple helical network of hydrogen bonds. This structural organization suggests a novel mode of organization for columnar liquid crystals (Lightfoot et al., 1999).

Drug Delivery Systems

Research on detachable poly(ethylene glycol) conjugates has shown a method for the reversible attachment of methoxypoly(ethylene glycol) to an amino-containing substrate. This technology is relevant for creating lipopolymers that can incorporate into liposomes for drug delivery, highlighting the potential for controlled release systems (Zalipsky et al., 1999).

Receptor Binding Studies

A study on benzamides of N,N-disubstituted ethylenediamines, designed as potential neuroleptics, demonstrated a correlation between structure and activity. This research contributes to understanding the interaction between chemical structures and their biological activities, particularly in the context of neuroleptic drugs (Iwanami et al., 1981).

Synthetic Methodologies

Another aspect of research involves the synthesis and characterization of compounds for corrosion inhibition. A study demonstrated that electron-withdrawing and releasing substituents significantly affect the inhibition behavior of N-Phenyl-benzamide derivatives for mild steel in an acidic environment. This highlights the chemical versatility and applicability of such compounds in materials science (Mishra et al., 2018).

Intracellular Localization

Investigations into the intracellular localization of radioiodinated N-(2-diethylaminoethyl)benzamide derivatives showed high melanoma uptake, suggesting their potential use in melanoma imaging and therapy. The study underscores the importance of blood clearance rates and metabolic stability for the uptake of such compounds in melanoma (Eisenhut et al., 2000).

properties

IUPAC Name

N-[2-methoxy-2-(2-methylphenyl)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO2/c1-12-7-3-4-8-13(12)16(24-2)11-22-17(23)14-9-5-6-10-15(14)18(19,20)21/h3-10,16H,11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWOHKRPIWHCMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)C2=CC=CC=C2C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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